BenchChemオンラインストアへようこそ!

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Anti-inflammatory COX-independent mechanism Imidazo[1,2-a]pyrimidine

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic building block within the imidazo[1,2-a]pyrimidine family, featuring a fused imidazole-pyrimidine core with an ethyl ester at position 3 and a methyl substituent at position 2. This scaffold is recognized as a privileged structure in medicinal chemistry; its derivatives, particularly the corresponding carboxylic acids, have demonstrated anti-inflammatory, analgesic, and antipyretic activities.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 62772-70-7
Cat. No. B1584707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
CAS62772-70-7
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=N2)C
InChIInChI=1S/C10H11N3O2/c1-3-15-9(14)8-7(2)12-10-11-5-4-6-13(8)10/h4-6H,3H2,1-2H3
InChIKeyCDIPVNSOOQOWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 62772-70-7) – Core Scaffold Identity and Pharmacological Relevance


Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic building block within the imidazo[1,2-a]pyrimidine family, featuring a fused imidazole-pyrimidine core with an ethyl ester at position 3 and a methyl substituent at position 2 [1]. This scaffold is recognized as a privileged structure in medicinal chemistry; its derivatives, particularly the corresponding carboxylic acids, have demonstrated anti-inflammatory, analgesic, and antipyretic activities [1].

Why Imidazo[1,2-a]pyrimidine Analogs Cannot Be Interchanged with Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate


Although the imidazo[1,2-a]pyrimidine core is shared among many compounds, even subtle modifications—such as shifting the carboxylate from position 3 to position 2, altering the 2-substituent, or changing the ester to a free acid—profoundly alter pharmacological profiles, including anti-inflammatory potency, analgesic activity, cyclooxygenase (COX) dependence, and ulcerogenic potential [1][2]. Generic substitution with a regioisomeric 2-carboxylate analog, for instance, introduces a >10-fold shift in potency and a divergent analgesia profile, while deleting the 2-methyl group or swapping the heterocyclic core (e.g., to imidazo[1,2-a]pyridine) disrupts the structure–activity relationships that define the 2-methyl-3-carboxylate series [2].

Quantitative Differentiation Evidence for Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 62772-70-7)


COX-Independent Anti-Inflammatory Potency in Carrageenan Rat Paw Edema Model

Compounds in the 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate series, of which the target ethyl ester is a key member, demonstrated dose-dependent anti-inflammatory activity in the carrageenan-induced rat paw edema assay, achieving 1/2 to 1/3 the potency of indomethacin while completely lacking COX-1/COX-2 inhibitory activity in vitro [1].

Anti-inflammatory COX-independent mechanism Imidazo[1,2-a]pyrimidine

Gastric Safety: Negligible Ulcerogenic Action vs. Indomethacin

In the same in vivo evaluation, the 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate derivatives exhibited negligible ulcerogenic action, a striking contrast to indomethacin, which is known to cause significant gastric mucosal erosion and ulceration at therapeutic doses [1].

Ulcerogenicity Gastric safety NSAID-sparing

Regioisomeric Divergence: 3-Carboxylate vs. 2-Carboxylate Anti-Inflammatory and Analgesic Potency

Cross-study comparison reveals a profound regioisomeric effect: the 3-carboxylate series (target) shows 1/2–1/3 × indomethacin anti-inflammatory potency and weak analgesia [2], whereas the 2-carboxylate series (e.g., imidazo[1,2-a]pyrimidine-2-carboxylic esters) achieves ~13 × indomethacin anti-inflammatory potency with potent analgesia (~15 × indomethacin) [1]. Both series lack COX inhibitory activity.

Regioisomer comparison Structure-activity relationship Analgesic activity

Core Scaffold Selectivity: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Inotropic Pharmacology

In a head-to-head scaffold comparison, 2-arylimidazo[1,2-a]pyrimidines exhibited divergent structure-activity relationships (SAR) for inotropic activity compared to their imidazo[1,2-a]pyridine analogs; the inotropic potencies of several imidazo[1,2-a]pyrimidines were closer to 1H-imidazo[4,5-b]pyridine isomers than to the corresponding isomazole (imidazo[1,2-a]pyridine) analogues [1].

Inotropic activity Core scaffold comparison Imidazo[1,2-a]pyridine

Prodrug Versatility: Lipophilicity Difference Between Ethyl Ester and Active Carboxylic Acid

The target ethyl ester (XLogP3-AA = 2.1 [1]) serves as a lipophilic prodrug precursor to 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (predicted LogP ≈ 0.5), the pharmacologically active species [2]. Alkaline hydrolysis converts the ester to the acid, enabling controlled release and formulation strategies.

Prodrug design Lipophilicity Synthetic intermediate

Procurement-Relevant Application Scenarios for Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 62772-70-7)


Development of Gastric-Sparing Anti-Inflammatory Therapeutics

The documented COX-independent anti-inflammatory mechanism (1/2–1/3 × indomethacin potency) coupled with negligible ulcerogenic action [1] positions ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate derivatives as lead candidates for anti-inflammatory drugs that avoid the gastrointestinal toxicity inherent to NSAIDs. Research teams procuring this scaffold can advance programs targeting chronic inflammatory conditions where long-term gastric safety is paramount.

Chemical Biology Probe for COX-Independent Inflammation Pathways

Because the series completely lacks COX-1/COX-2 inhibitory activity [1][2], it serves as a clean chemical probe to dissect COX-independent inflammatory signaling cascades. This compound can be used as a tool molecule in target identification studies, phenotypic screens, and pathway deconvolution where COX inhibition would confound the readout.

Synthetic Intermediate for 3-Carboxylate SAR Libraries

The ethyl ester functionality enables straightforward hydrolysis to the carboxylic acid pharmacophore [3], which can be further derivatized into amides, hydrazides, or other conjugates. Procurement of the ethyl ester provides a versatile starting material for parallel synthesis of focused libraries exploring the 3-carboxylate vector, enabling systematic SAR studies around the privileged imidazo[1,2-a]pyrimidine core.

Scaffold-Specific Inotropic Agent Discovery

The distinct SAR of imidazo[1,2-a]pyrimidines versus imidazo[1,2-a]pyridines in modulating cardiac inotropy [4] suggests that the target compound's core is a valuable template for discovering novel positive inotropic agents. Researchers focused on heart failure therapeutics can use this scaffold to explore substituent effects that are unavailable in the imidazopyridine series.

Quote Request

Request a Quote for Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.